molecular formula C6H7BClNO2 B3033200 (2-Amino-4-chlorophenyl)boronic acid CAS No. 948592-74-3

(2-Amino-4-chlorophenyl)boronic acid

Cat. No.: B3033200
CAS No.: 948592-74-3
M. Wt: 171.39 g/mol
InChI Key: DZHUKKXYYYMRGI-UHFFFAOYSA-N
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Description

(2-Amino-4-chlorophenyl)boronic acid is a useful research compound. Its molecular formula is C6H7BClNO2 and its molecular weight is 171.39 g/mol. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis

(2-Amino-4-chlorophenyl)boronic acid has been employed in stereoselective synthesis, contributing to the development of new boron bicyclic species. It's involved in reactions with N-salicylidene-2-aminophenolate derivatives, resulting in boron complexes that have been confirmed by X-ray analysis. These complexes demonstrate acetolysis reactions yielding dioxazaborocines, highlighting their structural and chemical diversity (Barba et al., 2001).

Metabolite Profiling and Anticancer Activity

In a significant study, a boronic acid-based molecule with anticancer properties was developed and characterized. This molecule, involving this compound, showed promising anticancer activity across different cell lines. Advanced techniques like Quadrupole-Time of Flight-Mass Spectrometry were utilized for precise metabolite profiling and bioanalytical validation (Zagade et al., 2020).

Multifunctional Compound Development

Research on {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids unveiled their multifunctional nature, demonstrating applications in medicine, agriculture, and industrial chemistry. These compounds exhibit significant structural diversity and potential for new applications, attributed to the combination of boronic acid with aminophosphonic acid groups (Zhang et al., 2017).

Advanced Materials and Sensing Applications

Studies have explored the use of this compound in the development of advanced materials. For instance, its derivative, amino-3-fluorophenyl boronic acid, is used in constructing glucose sensing materials. These materials operate at physiological pH levels, demonstrating the compound's utility in creating sensitive and responsive materials (Das et al., 2003).

Solid-Phase Derivatization and Combinatorial Chemistry

The compound has been pivotal in developing new methodologies in solid-phase chemistry. It facilitates the derivatization of functionalized boronic acids, overcoming challenges in handling these compounds by solution-phase methods. This approach has significantly simplified combinatorial library synthesis and expanded the scope of reactions possible with boronic acid-containing molecules (Gravel et al., 2002).

Boron Neutron Capture Therapy (BNCT) Agents

Research has focused on synthesizing boronated unnatural cyclic amino acids, considering their potential use in neutron capture therapy. This therapy is a promising approach to treating cancer, and the synthesized compounds are studied for their biological activity and molecular lipophilicity, providing insights into the design of effective BNCT agents (Kabalka et al., 2008).

Safety and Hazards

Boronic acids can be harmful if swallowed . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

Future Directions

Boronic acids have been increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications . They have also been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

Mechanism of Action

Target of Action

The primary targets of (2-Amino-4-chlorophenyl)boronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Boronic acids are known to bind to active site serines and are part of inhibitors for porcine pancreatic lipase, subtilisin, and the protease Kex2 .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction is crucial for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this pathway include the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the compound’s bioavailability may be influenced by its stability and the reaction conditions, which are generally mild and functional group tolerant .

Result of Action

The result of the compound’s action is the formation of new bonds and the creation of chemically differentiated fragments . This can lead to the synthesis of a wide array of diverse molecules with high enantioselectivity .

Action Environment

The action of this compound is influenced by environmental factors. Furthermore, the compound’s efficacy and stability, as well as the yield of the SM coupling reaction, can be influenced by the concentration of the boronic acid .

Properties

IUPAC Name

(2-amino-4-chlorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHUKKXYYYMRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601334
Record name (2-Amino-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948592-74-3
Record name (2-Amino-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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